molecular formula C14H16N2O2 B11041293 2-Amino-5-oxo-5,6,7,8-tetrahydrospiro[chromene-4,1'-cyclopentane]-3-carbonitrile

2-Amino-5-oxo-5,6,7,8-tetrahydrospiro[chromene-4,1'-cyclopentane]-3-carbonitrile

Cat. No.: B11041293
M. Wt: 244.29 g/mol
InChI Key: DEFAKIWOJUKDFS-UHFFFAOYSA-N
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Description

2-Amino-5-oxo-5,6,7,8-tetrahydrospiro[chromene-4,1'-cyclopentane]-3-carbonitrile is a spirocyclic chromene derivative characterized by a fused chromene core, a cyclopentane ring at the spiro position, and functional groups including an amino (-NH₂) and a nitrile (-CN).

Properties

Molecular Formula

C14H16N2O2

Molecular Weight

244.29 g/mol

IUPAC Name

2-amino-5-oxospiro[7,8-dihydro-6H-chromene-4,1'-cyclopentane]-3-carbonitrile

InChI

InChI=1S/C14H16N2O2/c15-8-9-13(16)18-11-5-3-4-10(17)12(11)14(9)6-1-2-7-14/h1-7,16H2

InChI Key

DEFAKIWOJUKDFS-UHFFFAOYSA-N

Canonical SMILES

C1CCC2(C1)C(=C(OC3=C2C(=O)CCC3)N)C#N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-5-oxo-5,6,7,8-tetrahydrospiro[chromene-4,1’-cyclopentane]-3-carbonitrile typically involves a multi-component reaction. One common method involves the reaction of aromatic aldehydes, malononitrile, and dimedone under solvent-free conditions at elevated temperatures (around 80°C). The use of catalysts such as Fe3O4 magnetic nanoparticles coated with poly(ε-caprolactone)/poly(ethylene glycol)/poly(ε-caprolactone) has been reported to enhance the reaction efficiency and yield .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors, which allow for better control over reaction conditions and improved safety. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is also emphasized to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-Amino-5-oxo-5,6,7,8-tetrahydrospiro[chromene-4,1’-cyclopentane]-3-carbonitrile undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the carbonyl group to hydroxyl groups.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups at the amino or nitrile positions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules

Biology and Medicine

In biology and medicine, 2-Amino-5-oxo-5,6,7,8-tetrahydrospiro[chromene-4,1’-cyclopentane]-3-carbonitrile has shown promise as an anti-cancer agent. Studies have demonstrated its ability to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation .

Industry

In the industrial sector, this compound is used in the development of new materials with specific properties, such as enhanced thermal stability and mechanical strength. It is also explored for its potential use in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-Amino-5-oxo-5,6,7,8-tetrahydrospiro[chromene-4,1’-cyclopentane]-3-carbonitrile involves its interaction with various molecular targets and pathways. In cancer cells, it has been shown to induce apoptosis by activating caspase enzymes and disrupting mitochondrial function. Additionally, it can inhibit key signaling pathways involved in cell proliferation, such as the PI3K/Akt pathway .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Substituent Effects

The compound’s spiro[chromene-cyclopentane] architecture differentiates it from other chromene derivatives. Key analogs include:

Compound Substituents/Modifications Key Structural Features
2-Amino-5-oxo-4-(thiophen-2-yl)-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile Thiophene at position 4 Planar thiophene enhances π-stacking; forms 2D hydrogen-bonded networks (N–H⋯N, N–H⋯O).
2-Amino-4-(4-methoxyphenyl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile 4-Methoxyphenyl at position 4 Methoxy group improves solubility; cyclohexyl ring adopts a half-boat conformation.
2-Amino-5’-nitro-2′′′′,5-dioxo-5,6,7,8-tetrahydrospiro[chromene-4,3’-indoline]-3-carbonitrile (4w) Spiroindoline with nitro group Nitro group increases polarity (m.p. 261–262°C); indoline ring introduces rigidity.
2-Amino-5’-methoxy-2′′′′,5-dioxo-5,6,7,8-tetrahydrospiro[chromene-4,3’-indoline]-3-carbonitrile (4aa) Spiroindoline with methoxy group Methoxy reduces melting point (251–252°C) compared to nitro analog; enhances bioavailability.
INH-1 (spiro[chromene-4,2′-indene]) Trioxo-indene moiety Multiple carbonyl groups enhance corrosion inhibition efficiency (>90% at 10⁻³ M).

Key Observations :

  • Spiro Systems : The cyclopentane spiro system in the target compound likely confers greater conformational flexibility compared to rigid spiroindoline analogs (e.g., 4w, 4aa) .
  • Substituent Impact : Electron-withdrawing groups (e.g., nitro) increase melting points and polarity, while electron-donating groups (e.g., methoxy) improve solubility .

Pharmacological and Functional Properties

Enzyme Inhibition :
  • The parent compound, 2-amino-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile, and its derivatives act as subtype-selective inhibitors of EAAT1 (excitatory amino acid transporter 1). For example, analog 222 (Scheme 34 in ) exhibits >400-fold selectivity for EAAT1 over EAAT2/EAAT3, attributed to substitutions at positions 4 and 5.
  • The spirocyclopentane variant may alter binding affinity due to steric effects from the cyclopentane ring, though direct data are unavailable.
Corrosion Inhibition :
  • Spirochromene-carbonitriles like INH-1 and INH-2 show >90% inhibition efficiency for mild steel in acidic media, linked to adsorption via nitrile and amino groups . The target compound’s cyclopentane ring could modulate adsorption kinetics.

Key Observations :

  • Nano Ag/kaolin catalysts significantly improve yields (>90%) compared to traditional methods .
  • Solvent-free or green conditions (e.g., PEG-400) enhance sustainability without compromising efficiency .

Crystallographic and Stability Data

Compound Crystal System Hydrogen Bonding Notable Conformations Reference
2-Amino-5-oxo-4-(thiophen-2-yl)-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile Monoclinic N–H⋯N, N–H⋯O (2D network) Planar thiophene; twisted chromene core
(4R,7S)-2-Amino-4-(3,4-dimethoxyphenyl)-5-oxo-7-phenyl-...-3-carbonitrile monohydrate Orthorhombic O–H⋯O (water-mediated) Cyclohexyl half-boat; pyran "V" shape
2-Amino-4-(4-methoxyphenyl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile Triclinic N–H⋯O, C–H⋯π Chair conformation of cyclohexene ring

Key Observations :

  • Hydrogen-bonding networks (e.g., N–H⋯O) enhance thermal stability and crystallinity .
  • Bulky substituents (e.g., phenyl, thiophene) induce distinct ring conformations affecting packing efficiency .

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